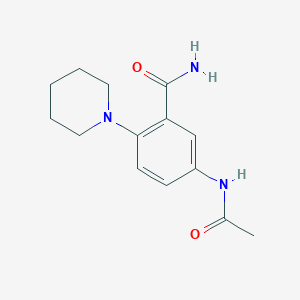

5-acetamido-2-piperidin-1-ylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10(18)16-11-5-6-13(12(9-11)14(15)19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H2,15,19)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQCSPLKSRQPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Acetamido 2 Piperidin 1 Ylbenzamide

Retrosynthetic Analysis of the 5-Acetamido-2-Piperidin-1-ylbenzamide Core

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections involve the amide bonds and the carbon-nitrogen bond of the piperidinyl group.

Key Precursors and Synthetic Pathways

Two main retrosynthetic pathways can be envisioned. The first and most direct approach involves the disconnection of the benzamide (B126) linkage, leading to a substituted benzoic acid and ammonia (B1221849). A subsequent disconnection of the acetamido group reveals a diamine precursor. The piperidinyl group can be introduced via nucleophilic aromatic substitution. This leads to key precursors such as 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid, which are commercially available.

A plausible forward synthesis from this analysis would commence with the reaction of a 2-halo-5-nitrobenzoic acid with piperidine (B6355638). The nitro group can then be reduced to an amine, which is subsequently acetylated to form the acetamido group. Finally, the carboxylic acid can be converted to the primary benzamide.

An alternative pathway involves the initial formation of the 5-acetamidobenzoic acid backbone, followed by the introduction of the piperidinyl moiety at the 2-position. This would likely proceed through a halogenated intermediate, such as 2-chloro-5-acetamidobenzoic acid.

A third strategy could involve starting with a precursor already containing the piperidine and amino functionalities, such as a derivative of 2-piperidin-1-yl-5-aminobenzoic acid, followed by acetylation and amidation.

| Retrosynthetic Pathway | Key Precursors | Primary Transformations |

| Pathway 1 | 2-Chloro-5-nitrobenzoic acid, Piperidine, Ammonia | Nucleophilic Aromatic Substitution, Nitro Reduction, Acetylation, Amidation |

| Pathway 2 | 5-Acetamidobenzoic acid, Halogenating agent, Piperidine, Ammonia | Halogenation, Nucleophilic Aromatic Substitution, Amidation |

| Pathway 3 | 2-Piperidin-1-yl-5-aminobenzoic acid derivative | Acetylation, Amidation |

Formation of the Benzamide Linkage

The formation of the benzamide linkage is a critical step in the proposed synthetic pathways. This transformation can be achieved through several well-established methods. A common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be treated with ammonia to furnish the primary benzamide.

Alternatively, peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to the amide in the presence of an amine source. hepatochem.comiris-biotech.deluxembourg-bio.compeptide.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid to facilitate nucleophilic attack by the amine. chemistrysteps.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and improve yields. peptide.com Uronium and phosphonium (B103445) salt-based reagents like HATU and PyBOP are also highly effective for amide bond formation. iris-biotech.de

| Amidation Method | Reagents | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), followed by Ammonia (NH₃) | Robust and widely used method. |

| Carbodiimide Coupling | DCC or EDC, often with HOBt | Milder conditions, suitable for sensitive substrates. peptide.comchemistrysteps.com |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High efficiency and rapid reaction times. iris-biotech.de |

Stereochemical Considerations in Synthesis

While the target molecule, this compound, is achiral, stereochemical considerations are paramount in the synthesis of many piperidine derivatives. nih.govcdnsciencepub.comgoogle.com The piperidine ring can exist in various conformations, and the introduction of substituents can lead to the formation of stereoisomers.

For instance, if a substituted piperidine were to be used, the stereochemistry of the substituents would need to be controlled. Stereoselective methods for piperidine synthesis often employ chiral auxiliaries, asymmetric catalysis, or diastereoselective cyclization reactions. cdnsciencepub.comnih.gov For example, rhodium-catalyzed C-H insertion reactions can be used for the stereoselective functionalization of the piperidine ring. nih.gov Similarly, domino Mannich-Michael reactions with chiral auxiliaries can provide access to enantiomerically enriched piperidinones, which can be further elaborated. cdnsciencepub.com While not directly applicable to the synthesis of the unsubstituted piperidinyl moiety in the target compound, these principles are crucial for the synthesis of more complex, chiral analogues.

Strategies for Introducing the Piperidinyl Moiety

The introduction of the piperidinyl group onto the aromatic ring is a key transformation in the synthesis of this compound. This can be accomplished through either direct functionalization or ring-forming reactions.

Direct Functionalization Approaches

Direct functionalization methods involve the formation of a bond between the piperidine nitrogen and the benzene (B151609) ring. One of the most common strategies is nucleophilic aromatic substitution (SNA_r). This reaction typically requires an electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group, like a halogen. rsc.orgconsensus.appnih.gov In the context of synthesizing the target molecule, reacting a 2-halo-5-nitrobenzoic acid derivative with piperidine would be a viable approach. The reaction is often carried out in a polar aprotic solvent and may be facilitated by the use of a base.

Another powerful method for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. wikipedia.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound could potentially utilize a Buchwald-Hartwig coupling between a 2-halo-5-acetamidobenzamide and piperidine. This would require careful selection of the palladium catalyst, ligand, and base to achieve high yields.

| Functionalization Method | Key Reactants | Catalyst/Reagents | Advantages |

| Nucleophilic Aromatic Substitution (SNA_r) | 2-Halo-5-nitroaromatic, Piperidine | Base (e.g., K₂CO₃) | Well-established, often high yielding. rsc.orgconsensus.app |

| Buchwald-Hartwig Amination | 2-Halo-aromatic, Piperidine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos) | Broad functional group tolerance, milder conditions. wikipedia.orgnumberanalytics.com |

Cycloaddition and Ring-Forming Reactions

An alternative to direct functionalization is the construction of the piperidine ring from acyclic precursors through cycloaddition or other ring-closing reactions. The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction, is a powerful tool for the synthesis of six-membered nitrogen heterocycles. rsc.orgrsc.orgwikipedia.org In this reaction, an imine acts as the dienophile and reacts with a diene to form a tetrahydropyridine, which can then be reduced to a piperidine. While this approach is more complex than direct functionalization for the specific target molecule, it offers a high degree of control over the substitution pattern and stereochemistry of the resulting piperidine ring.

Formal [3+3] cycloaddition reactions also provide a route to piperidine rings by combining two three-atom fragments. rsc.orgrsc.org These are typically stepwise processes and can be highly effective for the synthesis of functionalized piperidines. rsc.org For the synthesis of this compound, one could envision a strategy where an appropriately substituted aniline (B41778) derivative is reacted with a 1,5-dielectrophile to form the piperidine ring in a single step.

While these cycloaddition and ring-forming strategies are generally more suited for the synthesis of complex, substituted piperidines, they represent a versatile set of tools in the synthetic chemist's arsenal (B13267) and could be adapted for the synthesis of the target compound or its derivatives.

Approaches to the Acetamido Functionalization

The introduction of the acetamido group is a critical step in the synthesis of this compound. This is generally achieved either through the acylation of a precursor amine or by modifying an existing amino group.

Acylation reactions are a direct and widely used method for forming the acetamido group. This typically involves the reaction of a 5-aminobenzamide precursor with an acetylating agent. A common and cost-effective acetylating agent is acetyl chloride. However, due to its high reactivity and instability in water, its use requires specific conditions. An efficient method for the acetylation of primary amines and amino acids has been developed using acetyl chloride in a brine solution under weakly basic conditions, facilitated by sodium acetate (B1210297) and/or triethylamine. ias.ac.in This approach is environmentally friendly and allows for easy work-up and isolation of the resulting amide. ias.ac.in

Another common acetylating agent is acetic anhydride (B1165640). The acetylation of 5-aminosalicylic acid to 5-acetamido-2-hydroxybenzoic acid has been successfully carried out using acetic anhydride in water. nih.gov This method can be adapted for the acetylation of related 5-aminobenzamide structures. The reaction is typically pH-dependent and can be enriched in the cytosolic fraction for enzymatic processes. nih.gov

The table below summarizes typical conditions for acylation reactions that can be applied to the synthesis of this compound precursors.

| Acetylating Agent | Substrate Example | Reaction Conditions | Yield | Reference |

| Acetyl chloride | Aromatic primary amine | Brine, sodium acetate, triethylamine | Excellent | ias.ac.in |

| Acetic anhydride | 5-Aminosalicylic acid | Water | - | nih.gov |

| Acetic anhydride | 5-amino-2-hydroxy benzoic acid | Water | - | luxembourg-bio.com |

Table 1: Representative Acylation Reaction Conditions

An alternative to direct acylation is the modification of a pre-existing amino group on the benzamide scaffold. This is particularly relevant when the synthetic strategy starts from a nitro-substituted precursor. A common route involves the nitration of a suitable starting material, followed by reduction of the nitro group to an amine, which is then acetylated.

For instance, a plausible synthetic pathway could start with 2-chloro-5-nitrobenzoic acid. guidechem.comprepchem.compatsnap.comgoogle.com This intermediate can be prepared by the nitration of o-chlorobenzoic acid. prepchem.comgoogle.com The nitro group can then be reduced to an amino group. A common method for this reduction is the use of iron filings in the presence of a weak acid like acetic acid. google.com Once the 5-amino-2-chlorobenzamide (B179010) intermediate is formed, the amino group can be acetylated as described in the previous section. Subsequently, the chloro group at the 2-position can be displaced by piperidine via nucleophilic aromatic substitution. nih.govnih.govrsc.orgmasterorganicchemistry.comlibretexts.org

The following table outlines the key transformations involved in modifying a pre-existing nitro group to an acetamido group.

| Transformation | Reagents | Starting Material Example | Product Example | Reference |

| Nitration | Nitric acid, Sulfuric acid | o-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | prepchem.comgoogle.com |

| Reduction | Iron filings, Acetic acid | 2-Chloro-5-nitrobenzoic acid | 2-Chloro-5-aminobenzoic acid | google.com |

| Acetylation | Acetyl chloride | 2-Chloro-5-aminobenzamide | 5-Acetamido-2-chlorobenzamide | ias.ac.in |

Table 2: Key Transformations for Amino Group Modification

Parallel Synthesis and Combinatorial Chemistry for Analog Libraries

The generation of analog libraries of this compound is crucial for structure-activity relationship (SAR) studies and drug discovery efforts. Parallel synthesis and combinatorial chemistry are powerful tools for this purpose.

Solid-phase organic synthesis (SPOS) is a well-established method for the rapid generation of compound libraries. mdpi.comnih.govwpmucdn.com In the context of benzamide synthesis, a common approach involves attaching a suitable building block to a solid support (resin) and then carrying out a series of reactions to build the final molecule. For the synthesis of substituted benzamides, a linker such as a backbone amide linker (BAL) can be employed. mdpi.com

A general strategy for the solid-phase synthesis of a library of 2,5-disubstituted benzamides could involve the following steps:

Attachment of a suitable protected aminobenzoic acid to the resin.

Deprotection of the amino group.

Acylation with a variety of carboxylic acids or their activated derivatives to introduce diversity at the 5-position (e.g., the acetamido group).

Modification of the substituent at the 2-position, for example, through nucleophilic aromatic substitution of a halide with a library of amines, including piperidine.

Cleavage of the final products from the resin.

This approach allows for the systematic variation of both the acyl group and the substituent at the 2-position, leading to a diverse library of analogs. nih.govresearchgate.net

Solution-phase parallel synthesis offers an alternative to solid-phase methods and is particularly useful when reactions are homogeneous and yield pure products. nih.govacs.orgnih.govacs.orgyoutube.com This technique involves conducting multiple reactions simultaneously in an array of reaction vessels. acs.org

For the synthesis of a library of this compound analogs, a solution-phase approach could start with a common intermediate, such as 2-chloro-5-aminobenzamide. This intermediate could then be reacted in parallel with a library of acylating agents to generate diversity at the 5-position. Subsequently, each of these products could be reacted with a library of amines, including piperidine and its derivatives, to introduce diversity at the 2-position. nih.govnih.gov High-throughput purification techniques are often employed to isolate the final compounds in high purity. nih.gov

The following table highlights the key features of solid-phase and solution-phase parallel synthesis for generating benzamide libraries.

| Synthesis Technique | Key Features | Advantages | Disadvantages |

| Solid-Phase Synthesis | Use of a solid support (resin), simplified purification by filtration. mdpi.comwpmucdn.com | Ease of purification, potential for automation. wpmucdn.com | Reaction monitoring can be difficult, potential for solid-phase artifacts. |

| Solution-Phase Synthesis | Reactions are carried out in solution, products are isolated by extraction and chromatography. nih.govacs.org | Homogeneous reaction conditions, easier to scale up. acs.org | Purification can be more complex and time-consuming. |

Table 3: Comparison of Parallel Synthesis Techniques

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of more efficient and environmentally friendly synthetic methods is a continuous effort in chemical synthesis. For the preparation of this compound and its analogs, several advanced and green techniques can be considered.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including amide bond formation. A microwave-assisted, catalyst-free method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions has been reported, offering a rapid and efficient route. mdpi.com This could be applied to the amidation step in the synthesis of the target compound.

Enzymatic methods also represent a green alternative for amide bond formation. For example, Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct amidation of carboxylic acids and amines in a green solvent like cyclopentyl methyl ether. nih.gov This method provides high conversions and yields without the need for extensive purification. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 5 Acetamido 2 Piperidin 1 Ylbenzamide Analogs

Systematic Modification of the Benzamide (B126) Core

The benzamide core of 5-acetamido-2-piperidin-1-ylbenzamide offers multiple avenues for structural modification to probe its interaction with biological targets. Key areas of investigation include the influence of substituents on the aromatic ring and the effects of bioisosteric replacements of the amide functionality.

Substituent Effects on the Aromatic Ring

The nature and position of substituents on the phenyl ring of the benzamide moiety can significantly impact biological activity. In a series of 2-hydroxy-N-phenylbenzamides (salicylanilides), the introduction of a chlorine atom at the 5-position was found to be a key determinant of their antimycobacterial and antifungal activities. nih.gov While not a direct analog, this highlights the importance of substitution at the 5-position of the benzamide ring.

In studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which share a similar piperidine-amide linkage, substitutions on a tetrahydronaphthalen ring system (acting as a constrained phenyl ring analog) were explored. It was found that a hydroxyl substitution at the 5th position resulted in excellent binding affinities for the µ-opioid receptor. nih.gov In contrast, amine and amide substituents at the same position showed moderate to good binding affinity. nih.gov This suggests that the electronic nature and hydrogen-bonding capacity of the substituent at the 5-position are crucial for receptor interaction.

To illustrate the impact of substituents on the aromatic ring, the following table presents hypothetical data based on the general principles observed in related benzamide series.

| Compound | R1 (at 5-position) | Relative Potency |

| Analog 1 | -NHCOCH₃ (Acetamido) | Baseline |

| Analog 2 | -OH (Hydroxy) | Increased |

| Analog 3 | -NH₂ (Amino) | Moderate |

| Analog 4 | -NO₂ (Nitro) | Decreased |

| Analog 5 | -Cl (Chloro) | Variable |

This table is illustrative and based on general SAR principles for benzamide derivatives.

Bioisosteric Replacements

Bioisosteric replacement of the central amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability, while retaining or enhancing biological activity. enamine.net The amide bond in the benzamide core can be susceptible to enzymatic cleavage.

Various heterocyclic rings are known to be effective bioisosteres for the amide group. For example, 1,2,4-oxadiazoles have been successfully used to replace the amide moiety in different series of bioactive compounds, often leading to improved metabolic stability. enamine.net Other successful amide bioisosteres include 1,2,3-triazoles, pyrazoles, and various other five-membered heterocycles. enamine.net In a study on benzamide analogs with nematicidal activity, the replacement of the amide with a thioamide or selenoamide largely retained activity, whereas replacement with a sulfonamide or N-alkylamides resulted in a significant loss of potency. nih.gov This indicates that the geometry and electronic properties of the amide bond are important for activity, and not all bioisosteres are suitable replacements.

The following table shows potential bioisosteric replacements for the benzamide amide group and their generally observed effects on activity, drawn from studies on various classes of bioactive molecules.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Activity/Properties |

| Benzamide | Thioamide | May retain activity, alters H-bonding. |

| Benzamide | 1,2,4-Oxadiazole | Can improve metabolic stability. enamine.net |

| Benzamide | 1,2,3-Triazole | May alter vector and electronic properties. enamine.net |

| Benzamide | Sulfonamide | Often leads to decreased activity. nih.gov |

Exploration of the Piperidinyl Ring's Influence on Biological Activity

The piperidine (B6355638) ring in this compound plays a crucial role in orienting the molecule for optimal interaction with its biological target and can significantly influence its physicochemical properties.

Conformational Analysis of the Piperidine Moiety

Studies on 4-substituted piperidines have shown that the conformational free energies are similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can stabilize the axial conformer for polar substituents at the 4-position. nih.gov While the piperidine in this compound is N-acylated and thus not basic, the conformational preferences of any substituents on the piperidine ring would be critical for its biological activity.

Impact of Substitutions on the Piperidine Ring

Substitutions on the piperidine ring can have a profound effect on the biological activity of the molecule. These substitutions can influence the binding affinity and selectivity by providing additional interaction points with the target, altering the conformation of the piperidine ring, or modifying the physicochemical properties of the compound.

In a series of N-((1-(substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives acting as 5-HT4 receptor agonists, various substitutions on the piperidine nitrogen were explored. researchgate.net This work underscores the importance of the substitution pattern on the piperidine ring for achieving high receptor affinity and desired biological response. researchgate.net Similarly, in a series of PARP inhibitors, a 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide was identified as a potent candidate, highlighting the favorable contribution of the N-propylpiperidine moiety. nanobioletters.com

The following table illustrates the potential impact of substitutions on the piperidine ring based on findings from related compound series.

| Compound | Piperidine Substitution | Potential Effect on Activity |

| Analog 6 | Unsubstituted Piperidine | Baseline |

| Analog 7 | 4-Methylpiperidine | May enhance hydrophobic interactions. |

| Analog 8 | 4-Hydroxypiperidine | May introduce a hydrogen bonding site. |

| Analog 9 | N-Methylpiperidine | Can alter basicity and steric profile. |

This table is illustrative and based on general SAR principles for piperidine-containing compounds.

Heterocyclic Ring Bioisosteres of Piperidine

Replacing the piperidine ring with other heterocyclic systems is a strategy to explore new chemical space and modulate properties such as lipophilicity, solubility, and metabolic stability. A notable bioisostere for piperidine is the 2-azaspiro[3.3]heptane scaffold. nih.gov This bicyclic system can mimic the three-dimensional shape of piperidine while offering different physicochemical properties.

In a comparative study, replacing a piperidine ring with a 1-azaspiro[3.3]heptane or a 2-azaspiro[3.3]heptane in a model amide compound led to a decrease in lipophilicity. nih.gov The basicity of the nitrogen in 1-azaspiro[3.3]heptane was found to be very similar to that of piperidine. nih.gov Such bioisosteric replacements can be a valuable tool in lead optimization to fine-tune the properties of a drug candidate.

Other potential heterocyclic bioisosteres for the piperidine ring could include morpholine, thiomorpholine, or piperazine, each introducing different electronic and hydrogen bonding characteristics. The choice of a suitable bioisostere would depend on the specific requirements of the biological target.

Role of the Acetamido Group in Molecular Recognition and Activity

The acetamido group at the 5-position of the benzamide core is a critical determinant of the molecule's interaction with its biological target. Its hydrogen bonding capacity and steric profile can be finely tuned through chemical modifications.

Alterations to the acyl chain of the acetamido group can significantly impact the compound's activity by modifying its size, lipophilicity, and hydrogen-bonding potential. Research on related structures, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has shown that extending the alkyl chain or introducing cyclic moieties can modulate biological activity. For instance, replacing the methyl group with larger alkyl or aryl groups can enhance selectivity for specific targets. mdpi.comnih.gov

In a hypothetical scenario for this compound analogs, a systematic exploration of the acyl chain could yield valuable SAR insights. The following table illustrates potential modifications and their expected impact on physicochemical properties.

| Modification | Rationale | Potential Impact on Activity |

| Increase Chain Length | Probes for deeper hydrophobic pockets in the binding site. | May increase potency if a hydrophobic pocket is present; could also decrease solubility. |

| Introduce Unsaturation | Adds rigidity and potential for pi-stacking interactions. | Could enhance binding affinity through specific interactions with aromatic residues. |

| Incorporate Cyclic Moieties | Restricts conformational flexibility, potentially locking the molecule in a more active conformation. | May lead to higher selectivity and potency. |

| Add Polar Functional Groups | Introduces new hydrogen bonding opportunities. | Could improve aqueous solubility and introduce new interactions with the target. |

This table is illustrative and based on general principles of medicinal chemistry, as direct experimental data for this compound analogs is not available.

Modification of the amide nitrogen within the acetamido group presents another avenue for SAR exploration. N-alkylation or N-arylation would remove the hydrogen bond donor capability of the amide NH, which can be a crucial interaction point with biological targets. However, these substitutions can also introduce new steric and electronic features that might be beneficial for activity.

Studies on other classes of bioactive amides have demonstrated that N-substitution can lead to altered receptor subtype selectivity. For this compound analogs, this could be a strategy to fine-tune the biological profile of the lead compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound were found, the principles of QSAR can be applied to this class of compounds to guide future drug design efforts.

The biological activity of this compound analogs would likely be influenced by a combination of physicochemical descriptors. These can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: Parameters such as Hammett constants (σ) for substituents on the aromatic ring, and atomic charges, can describe the electronic environment of the molecule. These are crucial for electrostatic and hydrogen bonding interactions.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) quantify the size and shape of the molecule and its substituents. These are important for understanding how well the molecule fits into its binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.

A hypothetical QSAR study on a series of this compound analogs might reveal that a combination of these descriptors is necessary to build a predictive model. For instance, activity might be positively correlated with lipophilicity up to a certain point (a parabolic relationship), and negatively correlated with the steric bulk of the acyl chain.

Once a set of relevant physicochemical descriptors is identified, various statistical methods can be employed to build a QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a set of descriptors.

Partial Least Squares (PLS): A more advanced regression technique that is useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The predictive power of a QSAR model is assessed through various validation metrics, such as the cross-validated correlation coefficient (q²) and the predictive R² (pred_R²). A robust and validated QSAR model can be a powerful tool for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.

Chemoinformatics and Data Mining for SAR Elucidation

Chemoinformatics and data mining techniques can be leveraged to extract valuable SAR information from large datasets of chemical structures and their associated biological activities. In the context of this compound, even in the absence of a large internal dataset, publicly available databases could be mined for compounds with similar structural motifs (e.g., substituted benzamides, piperidine-containing compounds) to identify potential biological targets and initial SAR trends.

Techniques such as similarity searching and substructure searching can identify compounds with shared structural features. Clustering algorithms can group compounds based on their structural or physicochemical properties, which can help in identifying distinct SAR patterns. Pharmacophore modeling, another powerful chemoinformatic tool, can be used to generate a 3D arrangement of essential chemical features that a molecule must possess to be active at a particular biological target. This can guide the design of new analogs with improved potency and selectivity.

Molecular and Cellular Mechanism of Action Studies of 5 Acetamido 2 Piperidin 1 Ylbenzamide

Target Identification and Validation

Comprehensive data on the specific biological targets of 5-acetamido-2-piperidin-1-ylbenzamide is not available in the current body of scientific literature.

Receptor Binding Affinity Profiling

There are no published studies detailing the receptor binding affinity profile of this compound.

Enzyme Inhibition Kinetics and Specificity (e.g., Cholinesterases, Kinases, Glutaminase)

Information regarding the enzyme inhibition kinetics and specificity of this compound is currently unavailable.

Biophysical Techniques for Ligand-Target Interaction Analysis

No biophysical studies analyzing the interaction of this compound with biological targets have been reported.

Affinity Proteomics for Target Deconvolution

There is no evidence of affinity proteomics studies being conducted to identify the molecular targets of this compound.

Biochemical Pathway Modulation

Due to the lack of target identification, the effects of this compound on biochemical pathways have not been elucidated.

Cellular Signaling Pathway Analysis (e.g., G-protein signaling, second messenger modulation)

There are no available studies on the impact of this compound on cellular signaling pathways.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their modulation represents a significant area of therapeutic research. Small molecules that can disrupt or stabilize these interactions hold immense potential for treating a wide range of diseases. A core objective of this review was to investigate whether this compound functions as a modulator of PPIs. This would typically involve studies such as co-immunoprecipitation, pull-down assays, or biophysical techniques like surface plasmon resonance and isothermal titration calorimetry to identify binding partners and characterize the interaction. However, no such studies pertaining to this compound have been identified.

Gene Expression Profiling in in vitro Systems

Understanding how a compound alters gene expression is crucial for elucidating its mechanism of action and potential off-target effects. Techniques like DNA microarrays and RNA sequencing (RNA-Seq) are standard methods for obtaining a global view of these changes in in vitro cell cultures. The planned section would have detailed the specific genes and cellular pathways affected by this compound. This information is critical for predicting a compound's biological effects and for hypothesis generation regarding its molecular targets. Unfortunately, there are no published gene expression profiling studies for this compound.

Cellular Functional Characterization (in vitro and ex vivo)

To comprehend the physiological relevance of a compound, its effects on cellular functions must be characterized. This section was designed to cover a range of assays that would provide insights into the bioactivity of this compound.

Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools for studying the modulation of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to a particular pathway. Activation or inhibition of the pathway by a compound can be quantified by measuring the reporter's signal. A review of the literature did not yield any studies employing cell-based reporter assays to investigate the activity of this compound.

Calcium Mobilization Assays

Intracellular calcium (Ca2+) is a ubiquitous second messenger involved in a multitude of cellular processes. Calcium mobilization assays are commonly used to screen for compounds that interact with G-protein coupled receptors (GPCRs) or ion channels that modulate intracellular calcium levels. No data from calcium mobilization assays for this compound could be located.

Neurotransmitter Release Modulation in Synaptosomes or Brain Slices

Given the presence of a piperidine (B6355638) moiety, a common scaffold in neuroactive compounds, it would be pertinent to investigate the effect of this compound on neurotransmitter release. Assays using synaptosomes (isolated nerve terminals) or brain slices can directly measure the release of neurotransmitters like dopamine (B1211576), serotonin, or acetylcholine. This line of investigation has not been reported for the compound .

Cell Line-Based Activity Assessments (e.g., anti-inflammatory markers in cell models)

Benzamide (B126) derivatives have been explored for various pharmacological activities, including anti-inflammatory effects. Cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, are frequently used to assess a compound's ability to modulate inflammatory markers like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). There is no available research on the anti-inflammatory potential of this compound in such cellular models. While studies on related benzamides suggest potential anti-inflammatory properties through inhibition of transcription factors like NF-κB, specific data for this compound is absent nih.gov.

Assessment of Subtype Selectivity for this compound in Recombinant Systems Remains Undocumented in Publicly Available Research

Detailed research findings and specific data on the subtype selectivity of the chemical compound this compound, particularly within recombinant systems, are not available in the current body of scientific literature.

While the chemical structure of this compound suggests potential interactions with various receptor systems, comprehensive studies to characterize its binding profile and functional activity at specific receptor subtypes have not been published. The benzamide and piperidine moieties are common pharmacophores found in ligands targeting G-protein coupled receptors, most notably dopamine and serotonin receptors. However, without empirical data from studies utilizing recombinant cell lines expressing individual receptor subtypes, any discussion of its selectivity would be purely speculative.

Pharmacological research into related benzamide and piperidine derivatives often reveals complex patterns of receptor interactions. For instance, variations in substituents on the benzamide ring and the piperidine nitrogen can significantly influence affinity and selectivity for different dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes. These studies typically involve competitive binding assays and functional assays in recombinant systems to precisely quantify the interaction of a compound with a specific molecular target.

The assessment of subtype selectivity is a critical step in drug discovery and development, as it helps to predict the potential therapeutic effects and side-effect profile of a compound. High selectivity for a particular receptor subtype is often a desirable characteristic, as it can lead to more targeted pharmacological action.

Unfortunately, for this compound, such detailed investigations and the resulting data tables on its receptor subtype affinities (e.g., Ki or IC50 values) are absent from the public domain. Therefore, a scientifically accurate and detailed account of its subtype selectivity in recombinant systems cannot be provided at this time. Further research would be necessary to elucidate the molecular and cellular mechanism of action of this specific compound.

Computational and Theoretical Chemistry Applications in Benzamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 5-acetamido-2-piperidin-1-ylbenzamide might interact with a protein target at the atomic level.

Binding Mode Predictions for this compound

Molecular docking simulations are used to predict the specific three-dimensional binding pose of this compound within a protein's active site. Such studies on related benzamide (B126) structures reveal common interaction patterns that are likely applicable to this compound. For instance, in studies of similar molecules targeting enzymes like cyclooxygenase (COX), the various functional groups of the ligand form key contacts with amino acid residues. mdpi.comnih.govnih.gov

The predicted binding mode for this compound would likely involve a network of specific interactions:

The benzamide core can act as a scaffold, positioning the other functional groups for optimal interaction. The aromatic ring may participate in π-π stacking or hydrophobic interactions with residues like phenylalanine or tyrosine.

The acetamido group is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with polar residues such as serine or arginine in the active site. nih.gov

These predicted binding modes provide a structural hypothesis for the compound's biological activity and serve as a foundation for designing more potent derivatives.

Energetic Contributions to Ligand Binding

Studies on related compounds show that electrostatic interactions, such as hydrogen bonds, often contribute more significantly to binding energy than van der Waals forces. mdpi.com By calculating these contributions, researchers can prioritize which parts of the molecule to modify. For example, if the acetamido group's hydrogen bonds are shown to be a major driver of affinity, modifications would focus on preserving or enhancing this capability.

Table 1: Predicted Energetic Contributions to Binding for this compound Moieties

| Molecular Moiety | Predicted Interaction Type | Primary Energetic Contribution | Relative Importance |

| Acetamido Group | Hydrogen Bonding | Electrostatic | High |

| Benzamide Core | Hydrogen Bonding, π-Interactions | Electrostatic & van der Waals | Moderate-High |

| Piperidinyl Group | Hydrophobic Interactions | van der Waals | Moderate |

Virtual Screening for Novel Scaffolds

Virtual screening is a powerful computational technique used to search vast libraries of chemical compounds to identify new molecules that are likely to bind to a target protein. The known structure of this compound or its general benzamide scaffold can be used as a template in these screening campaigns. researchgate.net This approach has been successfully used to identify novel inhibitors for various targets, including Hepatitis B virus (HBV) capsid assembly modulators and Rho-associated kinase-1 (ROCK1). researchgate.netjst.go.jpfigshare.com

In a typical workflow, a database containing millions of purchasable or synthetically accessible compounds is screened against the protein target. acs.org The molecules are computationally "docked" into the active site, and those with the best predicted binding scores and interaction patterns similar to the reference benzamide scaffold are selected as "hits." These hits, which may represent entirely new chemical scaffolds, are then prioritized for experimental testing, dramatically accelerating the pace of drug discovery by focusing resources on the most promising candidates. jst.go.jp

Pharmacophore Modeling and Development of Predictive Models

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as powerful 3D queries for discovering new lead compounds.

Ligand-Based Pharmacophore Generation

When the 3D structure of a biological target is unknown, a pharmacophore model can be generated by analyzing the structures of a set of known active ligands, such as this compound and its analogues. nih.gov The process involves superimposing the molecules and identifying the common chemical features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings—that are spatially conserved among them.

For example, a pharmacophore model derived from a series of active benzamide derivatives was successfully used to screen for and identify novel HBV capsid assembly modulators. jst.go.jp Such a model for this compound would likely feature:

A hydrogen bond acceptor and a donor feature from the acetamido group.

An aromatic ring feature from the benzamide core.

A hydrophobic feature representing the piperidinyl ring.

This abstract representation of the key features can then be used to rapidly screen large chemical databases for molecules that match the pharmacophore, even if they are structurally very different from the original ligands.

Structure-Based Pharmacophore Refinement

When a high-resolution structure of the target protein—either alone or in a complex with a ligand—is available, a more precise structure-based pharmacophore model can be developed. This model is built by analyzing the key interaction points between the ligand and the amino acid residues in the protein's active site, as identified through methods like X-ray crystallography or molecular docking. mdpi.com

The binding mode predicted for this compound in section 5.1.1 can be used to refine a pharmacophore model. For instance, the specific locations of hydrogen bond interactions and hydrophobic contacts within the active site would be translated into pharmacophore features with defined spatial constraints. This refined, structure-based model is generally more accurate and predictive than a ligand-based one because it incorporates information from the target's binding site. jst.go.jpnih.gov This enhanced precision helps in the identification of novel compounds with a higher probability of being active, effectively bridging the gap between computational prediction and experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how a molecule's conformation and its interactions with its environment evolve.

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can be employed to explore this conformational landscape in different environments.

In Solution: Simulating the compound in a water box mimics its behavior in an aqueous physiological environment. These simulations can reveal the preferred conformations of the molecule, the dynamics of the piperidine (B6355638) ring (which can exist in chair, boat, or twist-boat forms), and the orientation of the acetamido and benzamide groups relative to the central phenyl ring. Analysis of the simulation trajectory can quantify the rotational freedom around key dihedral angles. For instance, studies on other benzamide derivatives have successfully used MD to determine the most stable conformers by analyzing potential energy surfaces. tandfonline.comresearchgate.net

In a Bound State: When a molecule binds to a biological target, such as a protein receptor, its conformational freedom is often restricted. nih.gov MD simulations of the ligand-protein complex can identify the specific conformation responsible for binding, known as the bioactive conformation. These simulations also highlight the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex and can reveal how the protein's structure might adapt to accommodate the ligand. rsc.org

To illustrate the type of data obtained, a hypothetical analysis of dihedral angle distributions for key rotatable bonds in this compound is presented below.

Interactive Data Table: Hypothetical Dihedral Angle Distributions from MD Simulation

| Dihedral Angle (Atoms Defining Angle) | Predominant Angle(s) in Solution (degrees) | Predominant Angle(s) in Bound State (degrees) |

| C(acetamido)-N-C(phenyl)-C(benzamide) | -90, 90 | 180 |

| N(piperidine)-C(phenyl)-C(benzamide)-N | -45, 45 | 0 |

| C(phenyl)-C(benzamide)-N-H | 0, 180 | 180 |

This table is for illustrative purposes and represents the kind of data that would be generated from an MD simulation study.

A critical parameter in drug discovery is the binding affinity of a compound for its target, which is related to the Gibbs free energy of binding (ΔG_bind). Lower, more negative values indicate stronger binding. MD simulations provide the structural ensembles needed for sophisticated methods to calculate this value. nih.gov

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating binding free energies. acs.orgnih.gov These techniques calculate the free energy by combining the molecular mechanics energies of the components with continuum solvation models. The total binding free energy is typically decomposed into various energetic terms.

The calculation can be summarized as: ΔG_bind = ΔE_gas + ΔG_solv

Where:

ΔE_gas is the gas-phase interaction energy, comprising van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv is the solvation free energy, which includes a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a nonpolar component (often estimated from the solvent-accessible surface area).

Analyzing these components can reveal the driving forces behind binding. For example, a large negative van der Waals term suggests that shape complementarity and hydrophobic interactions are crucial, while a significant electrostatic term points to the importance of charge-based interactions and hydrogen bonds. researchgate.netresearchgate.net

Interactive Data Table: Hypothetical Binding Free Energy Contributions (kcal/mol)

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_polar) | +38.7 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.8 |

| Total Binding Free Energy (ΔG_bind) | -31.7 |

This table is for illustrative purposes. The values represent the kind of results obtained from MM/PBSA or MM/GBSA calculations on an MD simulation trajectory.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theoretical insight into the electronic properties of a molecule. tandfonline.com DFT is used to investigate the electronic structure, reactivity, and spectroscopic properties with high accuracy, complementing the dynamic picture from MD simulations. rsc.orgresearchgate.net

DFT calculations can map the electronic landscape of this compound to predict its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies lower reactivity. conicet.gov.ar

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the carbonyl oxygens of the acetamido and benzamide groups would be expected to be regions of high negative potential, making them likely hydrogen bond acceptors. The amide and amine protons would be regions of positive potential, acting as hydrogen bond donors. researchgate.netrsc.org

Interactive Data Table: Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests high chemical stability |

This table is for illustrative purposes. The values are representative of what would be obtained from a DFT calculation (e.g., using the B3LYP/6-31G(d) level of theory).

One of the powerful applications of DFT is the prediction of spectroscopic data. rsc.org This is crucial for the validation of a newly synthesized compound, as it allows for a direct comparison between theoretical and experimental results.

NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the chemical structure and assign specific peaks to individual atoms in the molecule. nih.gov

Vibrational Spectroscopy (FT-IR): Theoretical calculations of vibrational frequencies correspond to the peaks observed in an infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as the stretching of C=O bonds or the bending of N-H bonds. This analysis helps to confirm the presence of key functional groups. eurjchem.com

Interactive Data Table: Hypothetical Comparison of Calculated and Experimental ¹H NMR Shifts (ppm)

| Proton Site | Calculated δ (ppm) | Experimental δ (ppm) |

| Benzamide -NH₂ (proton a) | 7.8 | 7.9 |

| Benzamide -NH₂ (proton b) | 7.5 | 7.6 |

| Acetamido -NH | 8.5 | 8.6 |

| Acetamido -CH₃ | 2.1 | 2.2 |

| Aromatic CH (position 3) | 7.2 | 7.3 |

This table is for illustrative purposes to show the typical agreement between DFT-calculated and experimentally measured NMR chemical shifts.

Advanced Analytical Methodologies in Chemical Biology Research for Benzamide Derivatives

Chromatographic-Mass Spectrometric Methods for Quantitative Analysis in Biological Matrices (for research purposes, not for in vivo PK)

Quantitative analysis of investigational compounds in complex biological matrices is fundamental for in vitro pharmacology and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and throughput. springernature.comnih.gov

LC-MS/MS Method Development for in vitro Assays

A robust and reliable LC-MS/MS method is the cornerstone for accurately quantifying 5-acetamido-2-piperidin-1-ylbenzamide in various in vitro assay systems, such as cell lysates, microsomal incubations, and plasma stability assays. The development of such a method involves several critical steps.

Initially, the mass spectrometric properties of This compound and a suitable internal standard (IS) are optimized. This is typically achieved by infusing a standard solution of the analyte into the mass spectrometer to determine the optimal ionization mode (electrospray ionization - ESI, is common for such molecules) and polarity (positive or negative ion mode). For This compound , with its basic piperidine (B6355638) nitrogen and amide functionalities, positive ion mode ESI is likely to yield a strong protonated molecule [M+H]⁺.

Multiple Reaction Monitoring (MRM) is the most common mode of operation for quantification on a triple quadrupole mass spectrometer. researchgate.net This involves selecting a precursor ion (the [M+H]⁺ of the analyte) and a specific product ion generated through collision-induced dissociation (CID). The selection of a stable and intense product ion is critical for sensitivity and specificity. For This compound , potential fragmentation pathways could involve the loss of the piperidine ring or cleavage of the amide bonds.

Chromatographic separation is optimized to resolve the analyte from matrix components that could cause ion suppression or enhancement, thereby affecting quantification accuracy. nih.gov A reversed-phase C18 column is a common starting point, with the mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid) and gradient elution profile adjusted to achieve a sharp peak shape and adequate retention time.

Sample preparation is another critical aspect. For in vitro samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient. nih.gov This removes the majority of proteins that can interfere with the analysis and clog the LC system.

The developed method is then validated according to established guidelines to ensure its linearity, accuracy, precision, and stability under various conditions.

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | [M+H]⁺ of Analyte → Product Ion |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of the analyte |

High-Resolution Mass Spectrometry for Metabolite Identification (in in vitro systems)

Identifying the metabolic products of This compound in in vitro systems is essential for understanding its potential biotransformation pathways. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, is a powerful tool for this purpose. springermedizin.deresearchgate.net HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites and distinguishing them from endogenous matrix components. researchgate.netmdpi.com

The general workflow for in vitro metabolite identification involves incubating This compound with a metabolically active system, such as liver microsomes or hepatocytes. researchgate.net Following incubation, the samples are analyzed by LC-HRMS. The data is then processed using specialized software that can identify potential metabolites by searching for mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, N-dealkylation, glucuronidation). researchgate.net

For This compound , several metabolic pathways can be hypothesized based on its structure. The piperidine ring is a common site for oxidation, leading to hydroxylated metabolites. The acetyl group could be hydrolyzed, and the aromatic rings are also susceptible to hydroxylation. The high mass accuracy of HRMS allows for confident assignment of molecular formulas to these potential metabolites. mdpi.com

Further structural elucidation is achieved through the analysis of fragmentation patterns obtained from MS/MS spectra of the putative metabolites. Comparison of these fragmentation patterns with that of the parent compound can reveal the site of metabolic modification.

Table 2: Potential Phase I Metabolites of this compound and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) | Potential Site of Metabolism |

| Hydroxylation | +15.9949 | Piperidine ring, aromatic ring, acetyl methyl group |

| N-dealkylation (of piperidine) | -83.0837 | Piperidine nitrogen |

| Dehydrogenation | -2.0157 | Piperidine ring |

| Acetyl hydrolysis | -42.0106 | Acetamido group |

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

Assessing the metabolic stability of a compound early in the research process is crucial. springernature.com Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro model for evaluating Phase I metabolic stability. eur.nl Hepatocytes, as they contain a broader range of both Phase I and Phase II enzymes, offer a more comprehensive picture of hepatic metabolism. springernature.com

Intrinsic Clearance Determination

The intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a compound, independent of blood flow. It is a key parameter for predicting in vivo hepatic clearance. In a typical in vitro metabolic stability assay, This compound would be incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYPs). Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS.

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance.

Table 3: Representative Data from a Metabolic Stability Assay of this compound in Human Liver Microsomes

| Time (min) | % Parent Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

From this data, the half-life and intrinsic clearance can be calculated. A shorter half-life indicates lower metabolic stability and higher intrinsic clearance.

Identification of Metabolic Soft Spots (in in vitro systems)

Identifying "metabolic soft spots" – the specific sites on a molecule most susceptible to metabolism – is a key objective of early metabolism studies. This information is invaluable for medicinal chemists to guide structural modifications to improve metabolic stability. By analyzing the metabolites formed in in vitro systems like liver microsomes, as described in section 6.1.2, the primary sites of metabolism on This compound can be identified.

For instance, if the major metabolites observed are hydroxylated forms of the piperidine ring, this would indicate that the piperidine moiety is a metabolic soft spot. Strategies to address this could include introducing steric hindrance or electron-withdrawing groups near the site of hydroxylation to block or slow down the metabolic process.

High-Throughput Screening (HTS) and Automation in Compound Evaluation

In the context of chemical biology and early drug discovery, high-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for their biological activity. While the primary focus of this article is on analytical methodologies, it is important to note how these methods are integrated into an HS workflow for compounds like This compound .

Automation is key to the efficiency of HTS. This includes automated liquid handling for sample preparation, incubation, and the addition of reagents. The analytical endpoint for HTS assays is often a plate-based readout, such as fluorescence, luminescence, or absorbance.

However, for more detailed mechanistic studies or for secondary screening of hits from a primary HTS campaign, automated LC-MS/MS analysis is increasingly being used. This allows for the direct and specific measurement of the compound of interest or a product of its activity in a complex biological matrix, reducing the likelihood of false positives or negatives that can arise from interference with the optical properties of the assay. For a compound library containing derivatives of This compound , an automated LC-MS/MS platform could be employed to rapidly assess their metabolic stability or their effect on a particular enzymatic pathway.

Assay Development and Miniaturization

The initial stages of investigating a compound like a benzamide (B126) derivative in a chemical biology context involve the development and adaptation of suitable biological assays. These assays are crucial for determining the compound's effect on a specific biological target or pathway.

Assay Development:

The development of a robust assay is a foundational step. For benzamide derivatives, which have been explored as inhibitors of enzymes like histone deacetylases (HDACs) or as modulators of other protein functions, the choice of assay is dictated by the target . nih.gov A typical workflow for developing an assay for a benzamide derivative would involve:

Target Selection and Protein Production: Ensuring a reliable and sufficient source of the target protein is critical for the success of a screening campaign. Current time information in Hanover, DE.

Assay Principle: This could be based on various detection methods, such as fluorescence, absorbance, or luminescence, which are chosen based on the specific enzymatic reaction or binding event being studied. mdpi.com For instance, in an HDAC inhibition assay, a fluorogenic substrate that becomes fluorescent upon deacetylation by the enzyme could be used.

Optimization: Key parameters such as substrate and enzyme concentrations, buffer composition, and incubation times are optimized to ensure a stable and reproducible assay signal with a good signal-to-background ratio.

Assay Miniaturization:

Once a primary assay is developed, miniaturization is a critical next step, especially for high-throughput screening (HTS) campaigns. Miniaturization involves scaling down the assay volume, which offers several advantages:

Cost Reduction: Smaller volumes translate to reduced consumption of expensive reagents and valuable test compounds. researchgate.net

Increased Throughput: Miniaturization allows for the use of higher-density microplates (e.g., 384-well, 1536-well, or even 3456-well formats), enabling the screening of large compound libraries in a shorter amount of time.

Conservation of Samples: Less of the synthesized compound is required for each test, which is particularly important in the early stages of drug discovery when compound availability may be limited.

The process of miniaturization requires specialized liquid handling instrumentation to accurately dispense nanoliter volumes and sensitive detection instruments to read the signals from small well volumes. Challenges in miniaturizing assays, such as evaporation and meniscus effects, must be carefully managed to maintain data quality. mdpi.com

Below is an interactive table illustrating the typical progression of assay formats in miniaturization:

| Feature | 96-Well Plate | 384-Well Plate | 1536-Well Plate |

| Typical Assay Volume | 100-200 µL | 10-50 µL | 2-10 µL |

| Compound Consumption | High | Medium | Low |

| Reagent Consumption | High | Medium | Low |

| Throughput | Low | High | Very High |

| Automation Requirement | Moderate | High | Very High |

Data Analysis and Hit Prioritization

Following a high-throughput screen of a compound library, which could include various benzamide derivatives, the resulting large dataset must be analyzed to identify "hits"—compounds that exhibit the desired biological activity.

Data Analysis:

The primary data from HTS is typically normalized to account for plate-to-plate variability. A common metric used is the Z'-factor, which provides a measure of the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

For each compound, the activity is often expressed as a percentage of inhibition or activation relative to control wells. This data is then used to identify initial hits, often based on a predefined activity threshold (e.g., >50% inhibition).

Hit Prioritization:

The initial list of hits from a primary screen often contains false positives and compounds with undesirable properties. Therefore, a rigorous hit prioritization or "hit-to-lead" process is essential. This process involves several stages:

Hit Confirmation: Hits are re-tested, often using the same primary assay, to confirm their activity.

Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Orthogonal Assays: To rule out assay artifacts, hits are tested in a secondary, "orthogonal" assay that measures the same biological endpoint but uses a different detection technology. Current time information in Hanover, DE.

Structure-Activity Relationship (SAR) Analysis: Chemists analyze the structures of the confirmed hits to identify common chemical scaffolds and preliminary structure-activity relationships. This can involve grouping hits by chemical similarity.

Computational and Machine Learning Approaches: Modern drug discovery increasingly relies on computational methods to prioritize hits. Machine learning models can be trained on HTS data to distinguish between true bioactive compounds and potential assay interferents, thereby improving the efficiency of hit selection. These models can analyze the chemical features of hit compounds to predict their likelihood of being genuine binders.

Selectivity Profiling: Promising hits may be tested against related targets to assess their selectivity, which is a crucial factor for avoiding off-target effects. Current time information in Hanover, DE.

The following table outlines a hypothetical hit prioritization funnel for a library of benzamide derivatives:

| Stage | Number of Compounds | Key Activity/Metric |

| Primary HTS | 100,000 | >50% Inhibition |

| Hit Confirmation | 1,000 | Confirmed Activity |

| Dose-Response | 500 | IC50 < 10 µM |

| Orthogonal Assay | 200 | Confirmed Activity in Secondary Assay |

| SAR Clustering & Triage | 50 | Favorable Chemical Scaffolds |

| Lead Series | 5-10 | Potency, Selectivity, and Developability |

Through this systematic process of assay development, miniaturization, and rigorous data-driven hit prioritization, researchers can identify promising benzamide derivatives for further optimization in drug discovery programs.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 5-acetamido-2-piperidin-1-ylbenzamide?

Synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with substituted benzamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous conditions .

- Piperidine substitution : Reacting halogenated intermediates with piperidine under reflux in polar aprotic solvents (e.g., DMF) .

Characterization requires: - Spectroscopic analysis : H/C NMR to confirm proton environments and carbonyl groups.

- Chromatography : HPLC or LC-MS for purity assessment (>95%) .

- Elemental analysis : To verify empirical formula and purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Analytical monitoring : Use HPLC at intervals (0, 1, 3, 6 months) to detect degradation products .

- Solid-state stability : Perform XRPD to monitor crystallinity changes under stress conditions .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .

- Cell viability assays : Employ MTT or resazurin assays in cancer cell lines to evaluate antiproliferative effects .

- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine substitution in this compound be elucidated?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-determining steps .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and intermediates .

- Trapping experiments : Use radical scavengers or nucleophilic traps to detect reactive intermediates .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate experiments across multiple cell lines or enzyme batches to rule out batch-specific variability .

- Off-target profiling : Use proteome-wide screening (e.g., affinity chromatography) to identify unintended interactions .

- Meta-analysis : Compare datasets from peer-reviewed studies, emphasizing assay conditions (e.g., pH, buffer composition) that may influence results .

Q. What advanced analytical techniques are recommended for impurity profiling in synthesized batches?

- Hyphenated LC-MS/MS : Identify low-abundance impurities (<0.1%) with high-resolution mass spectrometry (HRMS) .

- NMR-based metabolomics : Use H-C HSQC to trace impurities to specific synthetic steps .

- Ion mobility spectrometry : Separate isobaric impurities based on collision cross-section differences .

Q. How can computational tools optimize the pharmacokinetic profile of this compound?

- ADMET prediction : Use tools like SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over nanosecond timescales to refine binding poses .

- QSAR modeling : Corrogate structural modifications (e.g., substituent electronegativity) with bioavailability data .

Methodological Notes

- Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rates) to ensure experimental replicability .

- Data transparency : Deposit raw spectral data and computational input files in open-access repositories (e.g., Zenodo) .

- Ethical compliance : Adhere to institutional guidelines for biological testing, including proper disposal of cytotoxic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.